
6-Methyl-4'-pentyl-4-propyl-2,3,4,5-tetrahydro-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-4’-pentyl-4-propyl-2,3,4,5-tetrahydro-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by its unique structure, which includes a biphenyl core with various alkyl substituents. The presence of these substituents can significantly influence the compound’s physical and chemical properties, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4’-pentyl-4-propyl-2,3,4,5-tetrahydro-1,1’-biphenyl typically involves the coupling of appropriately substituted benzene derivatives. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium-catalyzed cross-coupling of aryl halides with organoboron compounds . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is typically carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-4’-pentyl-4-propyl-2,3,4,5-tetrahydro-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups into the molecule.
Reduction: Reduction reactions can be used to modify the degree of saturation in the biphenyl core.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the biphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon are typical.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated biphenyls, while substitution reactions can produce halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
6-Methyl-4’-pentyl-4-propyl-2,3,4,5-tetrahydro-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the production of materials such as polymers and liquid crystals.
Mecanismo De Acción
The mechanism of action of 6-Methyl-4’-pentyl-4-propyl-2,3,4,5-tetrahydro-1,1’-biphenyl involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. For example, its derivatives may interact with enzymes or receptors, modulating their activity and resulting in therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(1,1-Dimethylpropyl)phenol: This compound has a similar biphenyl structure but with different substituents.
Nonane, 4-propyl-: Another related compound with a similar carbon backbone.
Uniqueness
The uniqueness of 6-Methyl-4’-pentyl-4-propyl-2,3,4,5-tetrahydro-1,1’-biphenyl lies in its specific combination of substituents, which can impart distinct physical and chemical properties. These properties can make it particularly useful in certain applications, such as in the development of specialized materials or pharmaceuticals.
Propiedades
Número CAS |
106349-14-8 |
|---|---|
Fórmula molecular |
C21H32 |
Peso molecular |
284.5 g/mol |
Nombre IUPAC |
1-(2-methyl-4-propylcyclohexen-1-yl)-4-pentylbenzene |
InChI |
InChI=1S/C21H32/c1-4-6-7-9-18-10-13-20(14-11-18)21-15-12-19(8-5-2)16-17(21)3/h10-11,13-14,19H,4-9,12,15-16H2,1-3H3 |
Clave InChI |
TUWYKRKLOCQFHV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CC=C(C=C1)C2=C(CC(CC2)CCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-1-[4-(Naphthalen-1-yl)phenyl]-2-phenyldiazene](/img/structure/B14338353.png)
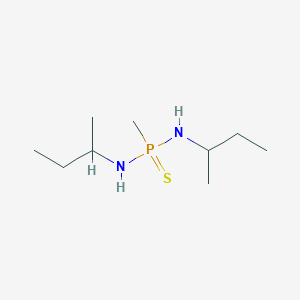
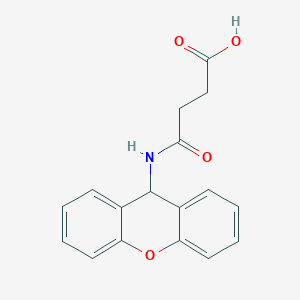
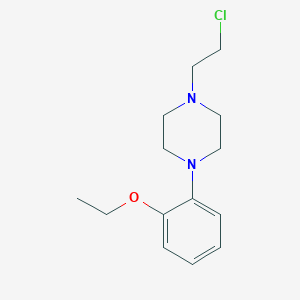
![Ethyl bicyclo[4.1.0]hepta-2,4-diene-7-carboxylate](/img/structure/B14338375.png)
dimethylsilane](/img/structure/B14338378.png)
![2-{[2-(1,3-Oxazolidin-2-yl)ethoxy]carbonyl}benzoate](/img/structure/B14338379.png)
![4-[2-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14338390.png)
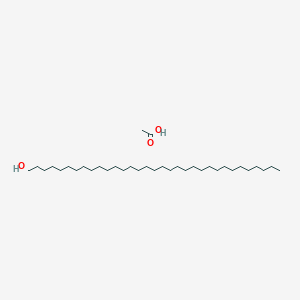

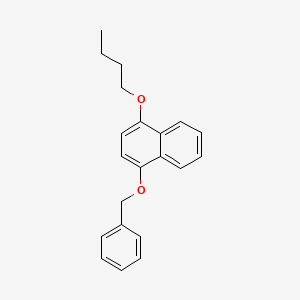
![3-[2-(2-Oxocyclohexylidene)hydrazinyl]benzoic acid](/img/structure/B14338403.png)
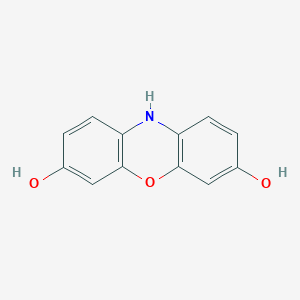
![2,2,6,6-Tetramethyl-5-[(trimethylsilyl)oxy]hept-4-en-3-one](/img/structure/B14338409.png)
